1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQMHRSCDXEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates and Reagents
6-Chloropyridin-3-ylmethylamine : This intermediate is crucial for forming the azepane ring. It can be synthesized through the reduction of a nitro compound or by other methods involving the chloropyridine ring.
Azepane Ring Formation : The azepane ring can be formed through cyclization reactions involving appropriate precursors. This step often requires careful control of reaction conditions to achieve the desired ring size and substitution pattern.
Ethanone Moiety Introduction : The introduction of the ethanone group typically involves acylation reactions, where an acyl chloride or anhydride reacts with the azepane nitrogen.
Reaction Conditions
Temperature and Solvents : Reaction temperatures and solvents play a critical role in determining the yield and purity of the final product. Common solvents include dichloromethane, acetonitrile, and toluene.
Catalysts and Reagents : Catalysts such as piperidine or triethylamine can facilitate reactions by enhancing nucleophilicity or reducing steric hindrance.
Data and Research Findings
While specific data for This compound is limited, related compounds provide insights into potential yields and conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine derivative.
Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific biological targets. Research has indicated that derivatives of this compound may exhibit significant activity against various diseases, including cancer and autoimmune disorders.
Biological Studies
Studies have explored the interactions of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone with different biological targets. For instance, its potential as a Bruton’s tyrosine kinase (Btk) inhibitor has been investigated, which could have implications for treating autoimmune diseases and certain cancers. The inhibition of Btk plays a crucial role in modulating immune responses and has been linked to the progression of various malignancies.
Chemical Biology
In chemical biology, this compound is utilized to probe biological pathways and mechanisms. By studying its interactions at the molecular level, researchers can gain insights into cellular processes and potentially identify new therapeutic targets.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Btk Inhibition
A study demonstrated that derivatives of this compound showed promising results in inhibiting Btk activity in vitro. The research indicated that modifications to the azepane ring significantly affected the potency of these compounds, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound and its derivatives. The results indicated that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Halogen Variations
Compounds sharing the azepane-ethanone core but differing in halogen type and position on the pyridine ring exhibit distinct physicochemical and electronic properties:
Key Findings :
- Halogen position: Chlorine at position 6 (target) vs.
- Halogen type : Bromine in the 5-position increases molecular weight and lipophilicity (logP) compared to chlorine .
- Multi-halogenation : The dichloro analog () exhibits higher hydrophobicity, which may enhance membrane permeability but reduce solubility .
Ring Size Variations: Azepane vs. Piperidine
Replacing the azepane (7-membered) ring with piperidine (6-membered) significantly impacts molecular properties:
Key Findings :
- Steric effects : Piperidine’s smaller ring may enhance solubility but limit interactions with deep binding pockets .
Functional Group Modifications
Trifluoroethanone vs. Ethanone
The substitution of ethanone with trifluoroethanone introduces electron-withdrawing effects:
Key Findings :
Sulfonyl and Nitro Substituents
Compounds with sulfonyl (e.g., ) or nitro groups () highlight the impact of electron-withdrawing substituents:
Biological Activity
1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 250.74 g/mol. The compound features a chloropyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.74 g/mol |
| CAS Number | 1316217-83-0 |
| Hazard Classification | Irritant |
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving glutamate and acetylcholine receptors, which are critical in cognitive functions and neuroprotection.
Pharmacological Studies
Recent studies have indicated that derivatives of chloropyridine compounds exhibit significant activity against certain neurological disorders. For instance, compounds similar to this compound have shown potential in the treatment of cognitive dysfunctions by modulating metabotropic glutamate receptors (mGluRs), particularly mGluR5 .
Case Studies
-
Cognitive Enhancement
A study conducted on a series of chloropyridine derivatives demonstrated their efficacy in enhancing cognitive function in animal models. The results indicated that these compounds could improve memory retention and learning capabilities by acting on glutamatergic pathways . -
Neuroprotective Effects
Another research project focused on the neuroprotective properties of azepane derivatives, including the compound . The findings suggested that these compounds could mitigate neuronal damage induced by oxidative stress, thereby offering potential therapeutic avenues for neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Chlorination : Introduction of the chloropyridine moiety via halogenation methods.
- Final Coupling Reaction : Coupling the azepane derivative with a suitable ethanone component.
Comparative Analysis with Similar Compounds
To understand its unique biological profile, it is beneficial to compare it with structurally similar compounds:
Q & A
Q. What are the common synthetic routes for preparing 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 6-chloropyridine-3-carbaldehyde with azepane derivatives under basic conditions forms the azepane-methylpyridine intermediate. Subsequent acylation using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) introduces the ethanone group. Reaction optimization should consider temperature (50–60°C for reflux) and solvent polarity (e.g., acetone or DMF) to improve yields .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and dihedral angles, critical for validating the azepane-pyridyl linkage and acetyl group orientation .
- Spectroscopy : IR confirms the carbonyl stretch (~1675 cm⁻¹), while LC-MS (e.g., m/z 318 [M-H]⁻) and ¹H/¹³C NMR resolve aromatic protons and methyl groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS classifications for analogous azepane derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks (Category 4 acute toxicity).
- Waste disposal : Segregate organic waste and consult certified disposal services .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:
Q. What challenges arise in crystallizing azepane-containing compounds, and how are they addressed?
- Methodological Answer : Azepane’s flexibility often leads to poor crystal quality. Mitigation strategies:
- Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to slow crystallization.
- Hydrogen-bond donors/acceptors : Introduce substituents (e.g., hydroxyl groups) to stabilize lattice interactions.
- Temperature gradients : Gradual cooling from reflux promotes ordered crystal growth .
Q. How do steric and electronic effects influence the reactivity of the 6-chloropyridinyl moiety in further derivatization?
- Methodological Answer :
- Steric effects : The chlorine atom at position 6 and methyl group on azepane hinder electrophilic substitution at pyridinyl positions 2 and 4.
- Electronic effects : The electron-withdrawing chlorine activates position 5 for nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational modeling (e.g., DFT) predicts regioselectivity, validated by LC-MS monitoring of reaction intermediates .
Q. What strategies optimize yield in multi-step syntheses involving azepane and pyridinyl groups?
- Methodological Answer :
- Protecting groups : Temporarily shield the azepane nitrogen with Boc groups to prevent side reactions during acylation.
- Catalytic systems : Use Cu(I)/Cs₂CO₃ for Ullmann-type couplings to form C–N bonds between pyridinyl and azepane moieties.
- Workup efficiency : Employ liquid-liquid extraction (e.g., DCM/water) and silica gel chromatography for purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
